Heptanoic acid, 4-methoxyphenyl ester
Description
Contextualization of Ester Compounds in Organic and Medicinal Chemistry
Esters are a pivotal class of organic compounds, characterized by a carbonyl group connected to an oxygen atom, which is in turn bonded to another organic group. Their formation, most commonly through the esterification of a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. In medicinal chemistry, the ester functional group is frequently employed to create prodrugs, which can enhance the bioavailability and delivery of pharmacologically active agents. The enzymatic or chemical hydrolysis of the ester in vivo releases the active drug molecule.
Overview of Aromatic Ester Significance in Chemical Biology
Aromatic esters, which incorporate at least one aromatic ring in their structure, hold a special place in chemical biology. They are integral components of numerous natural products and are widely utilized as synthetic intermediates in the preparation of more complex molecules. Their applications span various industries, including pharmaceuticals, cosmetics, and food science, where they are often valued for their aromatic properties. nih.gov In chemical biology, aromatic esters are investigated for their potential biological activities, which can be influenced by the nature of both the aromatic and the acyl components of the molecule. The 4-methoxyphenyl (B3050149) moiety, in particular, is a common structural motif in many biologically active compounds. The methoxy (B1213986) group can play a significant role in a molecule's binding to biological targets and can influence its metabolic stability and pharmacokinetic properties. nih.gov
Research Landscape of Heptanoic Acid, 4-Methoxyphenyl Ester: Current Status and Future Trajectories
Currently, dedicated research on this compound is in its nascent stages. While its basic chemical properties are documented, extensive studies on its synthesis, characterization, and specific applications are not widely published. However, the structural components of the molecule—a heptanoic acid chain and a 4-methoxyphenyl group—suggest several promising avenues for future investigation. The long alkyl chain of heptanoic acid imparts lipophilicity, which could be advantageous for membrane permeability, while the 4-methoxyphenyl group offers potential for specific interactions with biological targets. Future research is likely to focus on the synthesis of this and related esters to explore their potential as bioactive agents, for instance, as enzyme inhibitors or signaling molecules. Furthermore, its properties as a fragrance or flavor compound could be an area of commercial interest.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its identification, handling, and application in a research setting.
| Property | Value |
| CAS Number | 56052-15-4 |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 4-methoxyphenyl heptanoate (B1214049) |
| Synonyms | This compound |
Synthesis and Characterization
While specific laboratory-scale synthesis procedures for this compound are not extensively detailed in the literature, its preparation can be inferred from standard organic chemistry principles. A common method for synthesizing aromatic esters is the Fischer esterification of a carboxylic acid with a phenol (B47542) in the presence of an acid catalyst.
A plausible synthetic route would involve the reaction of heptanoic acid with 4-methoxyphenol (B1676288).
Reaction Scheme:
The characterization of the synthesized ester would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the heptyl chain and the 4-methoxyphenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the alkyl chain. |
| IR Spectroscopy | A characteristic C=O stretching vibration for the ester group, and C-O stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Research Applications and Findings
Direct research applications and findings for this compound are limited in published literature. However, based on the known activities of related compounds, several potential areas of investigation can be proposed.
Potential Applications in Medicinal Chemistry
The 4-methoxyphenyl moiety is present in a variety of compounds with demonstrated biological activity. For example, derivatives of 4-methoxyphenylacetic acid have been synthesized and evaluated as 15-lipoxygenase inhibitors. thegoodscentscompany.com This suggests that esters incorporating the 4-methoxyphenyl group, such as this compound, could be explored for similar or other enzymatic inhibitory activities. The lipophilic heptanoyl chain could enhance cell membrane permeability, potentially improving the compound's access to intracellular targets.
Role in Chemical Biology
In the broader context of chemical biology, aromatic esters are valuable tools. They can be designed as probes to study enzyme activity or as building blocks for more complex bioactive molecules. The specific combination of a medium-chain fatty acid and a substituted phenol in this compound makes it an interesting candidate for studies related to lipid metabolism or cellular signaling pathways where such structures might mimic natural ligands.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56052-15-4 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(4-methoxyphenyl) heptanoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-7-14(15)17-13-10-8-12(16-2)9-11-13/h8-11H,3-7H2,1-2H3 |
InChI Key |
OFVOGCINNCSTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Theoretical and Computational Investigations of Heptanoic Acid, 4 Methoxyphenyl Ester
Quantum Chemical Characterization: Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to predict the chemical reactivity and validate experimental data for complex molecules. researchgate.net Analyses under this framework provide foundational insights into the electronic and structural properties of Heptanoic acid, 4-methoxyphenyl (B3050149) ester.
Electronic Structure Elucidation: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analyses
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical quantum mechanical descriptors for determining the chemical reactivity of a species. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a conventional measure of the molecule's kinetic stability. researchgate.net
For Heptanoic acid, 4-methoxyphenyl ester, the HOMO and LUMO energy values were calculated using the B3LYP correlation function of DFT. researchgate.net The results indicated notable intramolecular charge transfer between electron donor and acceptor groups, suggesting significant biological activity and chemical reactivity. researchgate.net
| Parameter | Energy (Hartree) |
|---|---|
| HOMO | -0.191582 |
| LUMO | -0.05284 |
| Energy Gap (ΔE) | 0.13893 |
Prediction of Chemical Reactivity and Selectivity via Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. It is instrumental in identifying sites susceptible to electrophilic and nucleophilic attack. While this analysis is a standard component of computational studies, specific MEP mapping data for this compound has not been detailed in the available research.
Vibrational Spectroscopy Prediction and Interpretation (e.g., Infrared and Raman Spectra)
Computational methods, particularly DFT, are frequently used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This theoretical data aids in the assignment and interpretation of experimentally obtained spectra. However, a predicted vibrational spectroscopic analysis for this compound is not present in the referenced scientific literature.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations provide a dynamic perspective on molecular behavior, from conformational flexibility to interactions with biological targets.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is a crucial step in understanding the three-dimensional structure of a molecule and its flexibility. By exploring the potential energy surface, researchers can identify the most stable (lowest energy) conformations of a molecule, which are essential for accurate molecular docking and other simulations. A specific conformational analysis for this compound has not been reported in the reviewed studies.
Ligand-Protein Interaction Profiling: Molecular Docking Simulations (e.g., with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) residues CYS 152, ALA 183)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is vital in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates.
This compound was identified as a phytocompound from Endostemon viscosus and was studied for its interaction with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme implicated in oxidative stress. researchgate.net The docking study, performed using the Schrödinger Glide-Ligand docking task, revealed that the compound interacts with the active site residues CYS 152 and ALA 183 of GAPDH. researchgate.net The binding affinity is quantified by the Glide Score, with a more negative value indicating a stronger interaction. researchgate.net
| Target Protein | Interacting Residues | Glide Score (kcal/mol) |
|---|---|---|
| GAPDH | CYS 152, ALA 183 | -4.854 |
This interaction with the CYS 152 residue is significant, as this residue is involved in the aggregation of GAPDH under oxidative stress. researchgate.net The binding of the compound suggests a potential to mitigate the adverse effects of GAPDH oxidative modifications. researchgate.net
Advanced Molecular Dynamics Simulations for Binding Kinetics and Thermodynamics
While comprehensive studies focusing on the advanced binding kinetics and thermodynamics of this compound are not extensively available in the reviewed literature, its behavior has been examined within broader computational screening and molecular dynamics (MD) investigations. A notable study explored the potential of various phytocompounds from the plant Endostemon viscosus to act as inhibitors against the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. nih.gov
In this research, this compound was identified as a compound of interest and was subjected to molecular docking and subsequent all-atom MD simulations to assess its interaction and stability within the active site of GAPDH. nih.gov
The simulations were conducted using the Desmond module within the Schrödinger software suite. The docked complex of this compound and GAPDH was placed in a solvated cubic water box with a 0.15 M concentration of sodium chloride to mimic physiological conditions. The simulation was run for a period of 50 nanoseconds (ns). nih.gov Long-range electrostatic interactions were calculated using the particle-mesh Ewald method, a standard for ensuring accuracy in such simulations. nih.gov
Prior to the MD simulation, molecular docking was used to predict the binding pose and affinity. The results identified key interactions and provided a binding affinity score, as detailed in the table below. nih.gov
| Compound Name | Target Protein | Interacting Residues | Docking Score (Glide Score) |
| This compound | GAPDH | CYS 152, ALA 183 | -4.854 kcal/mol |
The docking results indicated that this compound interacts with the cysteine (CYS 152) and alanine (B10760859) (ALA 183) residues of the GAPDH protein. nih.gov Although a 50 ns MD simulation was performed to evaluate the stability of this docked complex, the study did not publish specific results such as Root Mean Square Deviation (RMSD) plots, binding free energy calculations (e.g., MM/GBSA), or kinetic parameters (k-on/k-off rates) for this particular compound. nih.gov Such detailed analyses would be necessary to fully characterize the thermodynamic and kinetic profile of its binding to GAPDH.
Additionally, the study performed Density Functional Theory (DFT) calculations to understand the electronic properties of the compound, determining the HOMO-LUMO energy gap to be 0.13893 Hartree. nih.gov While this provides insight into the molecule's chemical reactivity and kinetic stability, it does not describe the thermodynamics of its binding to a protein target. nih.gov
Structure Activity Relationship Sar Studies and Derivatization Strategies for Heptanoic Acid, 4 Methoxyphenyl Ester Analogs
Principles and Methodologies of Structure-Activity Relationship Elucidation
The exploration of the Structure-Activity Relationship (SAR) is a foundational element in medicinal chemistry and drug discovery. oncodesign-services.compharmacologymentor.com It investigates the link between the chemical structure of a molecule and its resulting biological activity. wikipedia.org The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule governs its interactions with biological systems, such as enzymes or receptors. oncodesign-services.com By systematically altering a molecule's structure and observing the subsequent changes in its biological effects, researchers can identify the key molecular features responsible for its activity. pharmacologymentor.com
The process of elucidating SAR typically involves several key methodologies:
Molecular Modification: This involves the synthesis of a series of compounds that are structurally related to a lead compound. By making systematic changes to different parts of the molecule, scientists can probe the importance of various structural features. pharmacologymentor.com
Biological Assays: These are experiments designed to measure the biological activity of the synthesized compounds. oncodesign-services.com The data from these assays are then analyzed to identify trends and correlations between structural modifications and activity.
Quantitative Structure-Activity Relationship (QSAR): This approach uses statistical and computational methods to create mathematical models that quantitatively describe the relationship between the chemical structure and biological activity. technologynetworks.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
A typical SAR study workflow includes the identification of a hit or lead compound, the systematic synthesis of analogs, biological testing of these analogs, and the analysis of the resulting data to build a SAR model. This iterative process allows for the optimization of the lead compound to enhance its desired properties. oncodesign-services.com
Influence of Alkyl Chain Modifications on Molecular Interactions
The alkyl chain of Heptanoic acid, 4-methoxyphenyl (B3050149) ester, which in this case is a heptyl group, plays a significant role in its molecular interactions. Modifications to this chain can substantially influence the compound's physicochemical properties and, consequently, its biological activity. The length, branching, and rigidity of the alkyl chain are key determinants of its lipophilicity, steric profile, and conformational flexibility.
Chain Length:
The length of the alkyl chain directly impacts the lipophilicity of the molecule. Generally, increasing the chain length leads to higher lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets in biological targets. However, there is often an optimal chain length for activity, beyond which steric hindrance or reduced solubility may lead to a decrease in efficacy.
Interactive Data Table: Effect of Alkyl Chain Length on a Hypothetical Biological Activity
| Compound | Alkyl Chain | Chain Length | Lipophilicity (LogP) | Hypothetical IC50 (µM) |
| Analog 1 | Pentanoic acid, 4-methoxyphenyl ester | 5 | 3.5 | 15.2 |
| Analog 2 | Hexanoic acid, 4-methoxyphenyl ester | 6 | 4.0 | 8.7 |
| Parent | Heptanoic acid, 4-methoxyphenyl ester | 7 | 4.5 | 5.1 |
| Analog 3 | Octanoic acid, 4-methoxyphenyl ester | 8 | 5.0 | 9.3 |
| Analog 4 | Nonanoic acid, 4-methoxyphenyl ester | 9 | 5.5 | 18.5 |
Chain Branching:
Introducing branching into the alkyl chain can have several effects. It can increase the steric bulk of the molecule, which may lead to more specific interactions with a target or, conversely, cause steric clashes that reduce binding. Branching can also alter the lipophilicity and metabolic stability of the compound. srce.hr For instance, branched chains can sometimes hinder metabolic enzymes, leading to a longer biological half-life.
Introduction of Unsaturation:
The incorporation of double or triple bonds into the alkyl chain introduces conformational rigidity and can alter the geometry of the molecule. These changes can influence how the molecule fits into a binding site. Furthermore, the presence of π-electrons in unsaturated bonds can lead to additional interactions, such as π-π stacking or cation-π interactions, with the biological target.
Impact of Aromatic Ring Substitutions on Reactivity and Biological Recognition (e.g., methoxy (B1213986) group position and presence)
The 4-methoxyphenyl group of this compound is a critical component for its biological recognition and reactivity. Intermolecular interactions involving aromatic rings are pivotal in both chemical and biological recognition. nih.govscispace.com Modifications to this aromatic ring, such as altering the position of the methoxy group or introducing other substituents, can profoundly impact the compound's electronic properties, binding affinity, and selectivity.
Position of the Methoxy Group:
Interactive Data Table: Influence of Methoxy Group Position on a Hypothetical Binding Affinity
| Compound | Methoxy Position | Dipole Moment (Debye) | Hypothetical Binding Affinity (Kd, nM) |
| Analog 5 | 2-methoxyphenyl | 1.8 | 75 |
| Analog 6 | 3-methoxyphenyl | 1.5 | 120 |
| Parent | 4-methoxyphenyl | 1.2 | 42 |
Presence of Other Substituents:
Introducing other substituents onto the aromatic ring can modulate the electronic and steric properties of the molecule. Electron-withdrawing groups (e.g., -NO2, -CN, -Cl) or electron-donating groups (e.g., -NH2, -OH) can alter the reactivity of the ester and the binding interactions. For example, a hydroxyl group could introduce a new hydrogen bond donor and acceptor, potentially increasing binding affinity. The size and lipophilicity of the substituent will also influence how the molecule interacts with its target.
Rational Design and Synthesis of Novel this compound Derivatives for Targeted Research
The rational design of novel derivatives of this compound is guided by the SAR data obtained from initial studies. acs.org The goal is to synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process often involves a combination of molecular hybridization, isosteric replacement, and functional group modification. nih.gov
Design Strategies:
Scaffold Hopping: This involves replacing the core structure of the molecule with a different scaffold while maintaining the key interacting functional groups. This can lead to the discovery of novel chemical series with improved properties.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For example, the ester linkage could be replaced with an amide or a reverse ester to alter metabolic stability.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design new molecules that fit optimally into the binding site. nih.gov
Synthetic Strategies:
The synthesis of novel derivatives typically involves standard organic chemistry reactions. For this compound analogs, common synthetic routes include:
Esterification: The reaction of a carboxylic acid (e.g., a modified heptanoic acid) with a phenol (B47542) (e.g., a substituted 4-methoxyphenol) in the presence of a coupling agent or an acid catalyst. aocs.org
Acylation: The reaction of an acid chloride or anhydride (B1165640) with a phenol.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents onto the aromatic ring. researchgate.net
A general synthetic scheme for the preparation of this compound derivatives could involve the reaction of various substituted phenols with heptanoyl chloride or heptanoic acid under appropriate conditions.
Computational Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. jocpr.com These models are valuable tools in drug discovery for predicting the activity of new compounds, prioritizing candidates for synthesis, and understanding the molecular features that are important for activity. nih.gov
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A data set of compounds with known biological activities is compiled.
Descriptor Calculation: A large number of numerical descriptors that represent the physicochemical properties of the molecules are calculated. acs.org These can include electronic, steric, hydrophobic, and topological descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
For this compound analogs, a QSAR model could be developed to predict their activity based on descriptors such as:
LogP: A measure of lipophilicity.
Molecular Weight: The mass of the molecule.
Topological Polar Surface Area (TPSA): A descriptor related to membrane permeability.
Electronic Descriptors: Such as Hammett constants for aromatic substituents.
Steric Descriptors: Such as molar refractivity or Taft steric parameters.
The resulting QSAR equation would provide a quantitative understanding of how these properties influence the biological activity of this class of compounds.
Advanced Analytical Techniques for Characterization and Quantification of Heptanoic Acid, 4 Methoxyphenyl Ester
Chromatographic Separation and Detection Methods
Chromatography is an essential tool for separating Heptanoic acid, 4-methoxyphenyl (B3050149) ester from reaction mixtures, natural product extracts, or commercial formulations. The choice of chromatographic technique and detection method is critical for achieving the desired resolution and sensitivity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Heptanoic acid, 4-methoxyphenyl ester. phcogj.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. lu.se This combination allows for both the qualitative identification and quantitative determination of the compound, even in complex mixtures. core.ac.uk
For the analysis of this compound, a typical GC-MS method would involve injecting a sample into a heated inlet, where it is vaporized. The vaporized sample is then carried by an inert gas, such as helium, through a capillary column. The column's stationary phase is selected to effectively separate the target compound from other components based on differences in their boiling points and polarities. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification.
The purity of this compound can be assessed by examining the resulting chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the primary peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| GC System | Agilent 6890N or similar |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 60°C, ramped to 280°C |
| MS System | Agilent 5973N or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
| Data Acquisition | Full Scan |
This table presents typical parameters and may require optimization for specific applications.
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly when dealing with less volatile compounds or when derivatization for GC analysis is not desirable. hplc.eu HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
For this compound, a reversed-phase HPLC method is commonly employed. sielc.com In this mode, a nonpolar stationary phase, such as C18-silica, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
A key advantage of HPLC is the variety of available detectors, which can be chosen based on the properties of the analyte and the requirements of the analysis. nih.gov For this compound, which contains a chromophoric methoxyphenyl group, UV-Vis detection is a straightforward and robust option. The detector measures the absorbance of the eluting compound at a specific wavelength, providing a quantitative signal proportional to its concentration. Other detection methods, such as fluorescence and mass spectrometry (LC-MS), can offer enhanced sensitivity and selectivity. nih.govscispace.com
Table 2: Representative HPLC Conditions for this compound Analysis
| Parameter | Condition |
| HPLC System | Standard analytical HPLC system |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 225 nm) |
| Injection Volume | 10 µL |
This table provides a general method that may be adapted for specific analytical needs.
For the analysis of this compound within highly complex matrices, such as essential oils or environmental samples, conventional one-dimensional GC may not provide sufficient resolving power. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant advantage. gcms.cz This technique utilizes two different capillary columns with orthogonal separation mechanisms, providing a much higher peak capacity and improved separation of co-eluting compounds. researchgate.net
In a GCxGC system, the effluent from the first column is continuously trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS provides a powerful tool for the unambiguous identification and quantification of trace components in complex mixtures. gcms.cz This enhanced separation capability is crucial for accurately characterizing and quantifying this compound in challenging samples where it may be present at low concentrations alongside numerous other compounds.
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods probe the molecular structure at the atomic level, providing detailed information about connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ethernet.edu.et High-resolution NMR provides precise information about the chemical environment of each nucleus (typically ¹H and ¹³C) in the molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the heptanoyl chain, the methoxy (B1213986) group, and the aromatic ring. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
To further confirm the structure, two-dimensional (2D) NMR techniques can be employed. mestrelab.com For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, helping to piece together the molecular framework.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.1 | 114.5, 122.0 |
| Methoxy (OCH₃) | ~3.8 | ~55.6 |
| Ester Methylene (B1212753) (CH₂-O) | - | ~172.0 (C=O) |
| Heptanoyl α-CH₂ | ~2.5 | ~34.5 |
| Heptanoyl β-CH₂ | ~1.7 | ~25.0 |
| Heptanoyl γ,δ,ε-CH₂ | ~1.3 | ~29.0, 31.5 |
| Heptanoyl ω-CH₃ | ~0.9 | ~14.0 |
Values are predictions and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This allows for the determination of the exact mass of the molecular ion, which can be used to calculate a unique elemental formula. The monoisotopic mass of this compound (C₁₄H₂₀O₃) is 236.141244 Da. chemspider.com
In addition to exact mass determination, HRMS is used to study the fragmentation pathways of the molecule. nih.gov When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. researchgate.net Analyzing the masses of these fragments provides valuable structural information that corroborates the proposed structure. For this compound, key fragmentations would include the loss of the heptanoyl group and characteristic cleavages within the alkyl chain and the aromatic ester portion.
Spectroscopic Techniques for Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the metabolic pathways of a molecule, determine its fragmentation patterns in mass spectrometry, or probe reaction mechanisms. In the context of this compound, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Oxygen-18 (¹⁸O) can be incorporated into its structure. Spectroscopic techniques are then essential to confirm the location and extent of this labeling.
The synthesis of isotopically labeled compounds with site-specificity is critical for pharmaceutical and agrochemical research. researchgate.netchemrxiv.org For this compound, labeling can be targeted at either the heptanoic acid chain or the 4-methoxyphenyl ring. For instance, methods for the fast incorporation of carbon isotopes into the ipso carbon (the ring carbon bonded to the ester oxygen) of phenols are well-established. researchgate.netacs.orgresearchgate.net This approach could be adapted to synthesize [1-¹³C]-4-methoxyphenyl acetate, a precursor for producing the target ester with a label in a specific, stable position.
Once a labeled analogue of this compound is synthesized, several spectroscopic techniques are employed for its characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for confirming the site of isotopic labeling. The incorporation of a ¹³C atom, for example, will result in distinct signals in a ¹³C-NMR spectrum. Furthermore, the presence of a ¹³C label will introduce ¹³C-¹H coupling constants in the ¹H-NMR spectrum for adjacent protons, providing unambiguous proof of its location. For instance, if the carbonyl carbon of the heptanoate (B1214049) moiety is labeled with ¹³C, the adjacent methylene protons will appear as a doublet instead of a triplet in the high-resolution ¹H-NMR spectrum. The lack of directly attached hydrogen atoms at certain labeled sites, such as the ipso-carbon of the phenol (B47542), can lead to a long longitudinal relaxation time (T₁), which is a useful property in certain advanced NMR experiments. acs.org
The data below illustrates the expected differences in spectroscopic signals between a natural abundance and an isotopically labeled version of the compound.
| Technique | Unlabeled Compound Signal | Labeled Compound Signal ([carbonyl-¹³C]) | Information Gained |
| ¹H-NMR | Triplet at ~2.5 ppm (α-CH₂) | Doublet of triplets at ~2.5 ppm (due to ¹³C-¹H coupling) | Confirms label position adjacent to α-protons. |
| ¹³C-NMR | Signal at ~172 ppm (Natural abundance) | Highly enhanced signal at ~172 ppm | Confirms enrichment at the carbonyl carbon. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 222.1256 | Molecular Ion (M⁺) at m/z 223.1289 | Confirms mass increase corresponding to one ¹³C atom. |
Hyphenated Techniques for Comprehensive Analysis (e.g., HPLC-SPE-NMR-TOF-MS)
For the analysis of this compound in complex mixtures, such as natural product extracts or biological samples, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, provide a powerful solution for comprehensive analysis. researchgate.net The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR), and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for separation and unequivocal structure elucidation. nih.govsemanticscholar.org
The workflow of an HPLC-SPE-NMR-TOF-MS system for analyzing this compound is as follows:
HPLC Separation: The complex sample is first injected into an HPLC system. A reversed-phase column (e.g., C18) separates the components based on their polarity. A gradient elution method allows for the efficient separation of the target ester from other matrix components. A Diode-Array Detector (DAD) can provide initial UV-Vis spectral data.
MS Detection (TOF-MS): A portion of the eluent from the HPLC is directed to the TOF-MS detector. This provides accurate mass measurements and elemental composition data for the eluting peaks in real-time, allowing for the tentative identification of the target compound and its potential metabolites or degradation products. semanticscholar.org
Analyte Trapping (SPE): When the HPLC peak corresponding to this compound is detected, the system automatically diverts that portion of the eluent to an SPE cartridge. chromatographyonline.comnih.gov The ester is adsorbed and concentrated on the solid phase, while the HPLC mobile phase is washed away. researchgate.net This step is crucial as it allows for the accumulation of material from multiple chromatographic runs, significantly enhancing the concentration for the subsequent NMR analysis, which is inherently less sensitive than MS. chromatographyonline.com
NMR Analysis: After trapping, the SPE cartridge is dried with nitrogen gas, and the retained this compound is eluted with a small volume of a deuterated solvent (e.g., acetonitrile-d₃ or methanol-d₄) directly into the NMR flow probe. nih.govresearchgate.net This allows for the acquisition of high-quality one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra. researchgate.net This provides unambiguous structural confirmation, which is a major advantage over MS-based techniques alone. chromatographyonline.com
This integrated system overcomes the limitations of direct LC-NMR coupling, offering complete flexibility in chromatographic conditions and allowing for the long acquisition times needed for advanced NMR experiments. nih.gov The concurrent availability of NMR and MS data for a single chromatographic peak significantly accelerates the structure elucidation process. nih.gov
The table below summarizes the contribution of each component in the hyphenated system.
| Component | Function | Data Obtained for this compound |
| HPLC-DAD | Separation & UV Detection | Retention time; UV spectrum (λₘₐₓ) |
| TOF-MS | Mass Analysis | High-resolution mass-to-charge ratio (m/z); Elemental formula |
| SPE | Analyte Concentration | Trapping and enrichment of the target peak; Solvent exchange |
| NMR | Structural Elucidation | ¹H and ¹³C chemical shifts; Coupling constants; Atom connectivity (2D NMR) |
Environmental Fate and Degradation Mechanisms of Ester Compounds in Academic Studies
Hydrolytic Stability and Degradation Pathways (Chemical and Enzymatic Hydrolysis)
Hydrolysis, a reaction with water that cleaves chemical bonds, is a primary degradation pathway for ester compounds in the environment. The stability of Heptanoic acid, 4-methoxyphenyl (B3050149) ester is largely dependent on the integrity of its ester linkage, which can be broken through both chemical and enzymatic processes.
Chemical Hydrolysis: The hydrolysis of an ester bond is catalyzed by either acid or base. In typical environmental conditions, the reaction with pure water is exceedingly slow. However, the presence of acids or bases in the aquatic environment can significantly accelerate this process.
Acid-Catalyzed Hydrolysis: This is the reverse of the esterification reaction. The ester is cleaved into its constituent carboxylic acid (Heptanoic acid) and alcohol/phenol (B47542) (4-methoxyphenol). This reaction is reversible, and its rate is dependent on the pH of the surrounding water.
Base-Catalyzed Hydrolysis (Saponification): This process is generally faster and is irreversible. Under alkaline conditions, the ester reacts with hydroxide (B78521) ions to produce an alcohol/phenol (4-methoxyphenol) and the salt of the carboxylic acid (heptanoate).
Studies on similar compounds, such as 4-methoxyphenyl-2,2-dichloroethanoate, have explored the kinetics of hydrolysis in various aqueous solutions, demonstrating the influence of the solvent environment on reaction rates. nih.gov The general mechanisms are well-established in organic chemistry. copernicus.orgnih.gov
Enzymatic Hydrolysis: In biological systems and microbially active environments like soil and water, enzymes play a crucial role in ester degradation. Lipases and esterases are classes of enzymes that efficiently catalyze the hydrolysis of ester bonds. These enzymes are ubiquitous in microorganisms. Research on the enzymatic degradation of various synthetic esters, including polyurethanes and polyesters, highlights the effectiveness of microbial esterases in breaking down these compounds into smaller, more bioavailable molecules. nih.gov For Heptanoic acid, 4-methoxyphenyl ester, enzymatic hydrolysis would yield the same products as chemical hydrolysis: heptanoic acid and 4-methoxyphenol (B1676288).
| Hydrolysis Type | Catalyst | Products | Reaction Characteristics |
| Chemical (Acidic) | H+ (e.g., dilute acids) | Heptanoic acid + 4-methoxyphenol | Reversible, rate dependent on pH |
| Chemical (Basic) | OH- (e.g., alkaline water) | Heptanoate (B1214049) salt + 4-methoxyphenol | Irreversible, generally faster than acidic hydrolysis |
| Enzymatic | Lipases, Esterases | Heptanoic acid + 4-methoxyphenol | Highly efficient, occurs in microbially active environments |
Photochemical Transformation and Photodegradation Mechanisms
Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, this is a significant environmental degradation pathway, especially in surface waters and the upper layers of soil. Photodegradation can occur through two main mechanisms:
Direct Photolysis: The molecule itself absorbs photons of a specific wavelength, leading to an excited state. This excess energy can cause the cleavage of chemical bonds. For this ester, susceptible bonds would include the C-O ester linkage and bonds within the aromatic ring.
Indirect Photolysis: This more common pathway involves photosensitizers, such as humic and fulvic acids, which are abundant in natural waters. These substances absorb sunlight and transfer the energy to the target compound or generate highly reactive chemical species, such as hydroxyl radicals (•OH) and singlet oxygen. These reactive species then attack and degrade the organic molecule.
Research on the photodegradation of other aromatic esters, like phthalates, shows that indirect photolysis involving hydroxyl radicals is a key mechanism. nih.govosti.gov The degradation pathways typically involve hydroxylation of the aromatic ring and cleavage of the ester bond, leading to a variety of intermediate products that are often more biodegradable than the parent compound. For this compound, photochemical reactions would likely target the 4-methoxyphenyl ring, potentially leading to demethylation, hydroxylation, and eventual ring opening, as well as cleavage of the ester bond.
| Photodegradation Mechanism | Description | Key Reactants / Mediators | Likely Transformation |
| Direct Photolysis | Direct absorption of UV light by the molecule | UV radiation | Cleavage of ester bond, degradation of aromatic ring |
| Indirect Photolysis | Reaction with photochemically generated reactive species | Hydroxyl radicals (•OH), Singlet oxygen, Humic substances | Hydroxylation of the aromatic ring, demethylation, ester bond cleavage |
Microbial Biodegradation Pathways and Mechanisms
Microbial degradation is a fundamental process for the removal of organic chemicals from the environment. A wide variety of bacteria and fungi in soil and aquatic systems can utilize organic compounds as a source of carbon and energy. The biodegradation of this compound is expected to proceed in a stepwise manner.
The initial and most critical step is the enzymatic hydrolysis of the ester bond, as described in section 6.1, carried out by extracellular or intracellular esterases and lipases produced by microorganisms. nih.gov This cleavage breaks the molecule into two simpler, more readily degradable parts:
Heptanoic acid: A seven-carbon straight-chain fatty acid. Fatty acids are common metabolites in microbiology and are readily degraded by many bacteria and fungi through the β-oxidation pathway, ultimately being converted to acetyl-CoA, which enters the central metabolic pathways of the cell.
4-methoxyphenol: An aromatic compound. The microbial degradation of methoxy-substituted aromatic compounds is well-documented. Studies on compounds like 3,4,5-trimethoxyphenylacetic acid and 3,4,5-trimethoxycinnamic acid by bacterial genera such as Arthrobacter and Pseudomonas have shown that the degradation pathway involves:
O-Demethylation: An enzymatic step that removes the methyl group from the methoxy (B1213986) (-OCH3) group, converting it to a hydroxyl (-OH) group and releasing methanol (B129727) or formaldehyde. This would transform 4-methoxyphenol into hydroquinone (B1673460) (1,4-dihydroxybenzene).
Aromatic Ring Cleavage: The resulting dihydroxy-aromatic compound (hydroquinone) is then susceptible to attack by dioxygenase enzymes, which cleave the aromatic ring, opening it up into aliphatic dicarboxylic acids. These are then further metabolized.
Therefore, the complete biodegradation of this compound would result in its mineralization to carbon dioxide and water.
| Degradation Stage | Metabolic Process | Key Enzymes | Intermediate Products | Final Products |
| Initial Cleavage | Enzymatic Hydrolysis | Esterases, Lipases | Heptanoic acid + 4-methoxyphenol | - |
| Aliphatic Portion | β-Oxidation | Fatty acid oxidation enzymes | Acetyl-CoA | CO2 + H2O |
| Aromatic Portion | O-Demethylation & Ring Cleavage | Monooxygenases, Dioxygenases | Hydroquinone, Aliphatic acids | CO2 + H2O |
Adsorption, Desorption, and Mobility Studies in Environmental Matrices
The mobility of a chemical in the environment—its tendency to move through soil and into groundwater—is largely governed by its sorption (adsorption and desorption) behavior. For a relatively nonpolar organic compound like this compound, the primary factor controlling its fate in soil and sediment is its partitioning to organic matter.
Adsorption: The compound is expected to adsorb to the organic carbon fraction of soils and sediments. This process is primarily driven by hydrophobic interactions. The strength of this adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and lower mobility.
Mobility: Due to its expected hydrophobicity, this compound will likely have low to moderate mobility in most soils. Strong adsorption to soil particles reduces its concentration in the aqueous phase, thereby limiting its potential to leach into groundwater. However, in soils with very low organic matter content, such as sandy soils, its mobility could be higher.
Influencing Factors: Besides soil organic carbon content, other factors can influence sorption, including soil pH, temperature, and clay content. For instance, changes in pH could affect the speciation of degradation products like heptanoic acid, influencing their mobility.
While direct experimental Koc values for this compound are not available, data from structurally similar aromatic compounds suggest that sorption to organic matter is the dominant process controlling their transport in the environment.
| Environmental Matrix | Governing Process | Controlling Factor | Expected Outcome |
| Soil | Adsorption | Soil Organic Carbon (SOC) | Low to moderate mobility |
| Sediment | Partitioning | Organic Carbon Content | Accumulation in sediment |
| Water | Dissolution/Sorption | Hydrophobicity | Low concentration in water column due to partitioning to suspended solids |
Theoretical Modeling of Environmental Partitioning and Persistence
In the absence of experimental data, theoretical models such as Quantitative Structure-Activity Relationships (QSAR) are invaluable tools for predicting the environmental fate of chemicals. These models use the molecular structure of a compound to estimate key physicochemical properties and environmental endpoints.
For this compound, QSAR models can predict several critical parameters:
Octanol-Water Partition Coefficient (log Kow): This parameter is a measure of a chemical's hydrophobicity and is a key predictor for bioaccumulation potential and sorption to soil. The structure of this compound, with its long alkyl chain and aromatic ring, suggests a moderately high log Kow value, indicating a tendency to partition into organic phases rather than water.
Soil Adsorption Coefficient (Koc): As discussed previously, this value predicts how strongly a chemical will bind to soil organic matter. It is often estimated from log Kow using established regression equations.
Biodegradation Half-Life: Models can predict the persistence of a chemical by estimating how long it takes for half of the initial amount to be degraded by microorganisms. The ester linkage is a known site for enzymatic attack, which would likely lead to predictions of relatively rapid primary biodegradation.
Atmospheric Half-Life: Models can also estimate the rate of reaction with hydroxyl radicals in the atmosphere, which is the primary degradation pathway for volatile and semi-volatile organic compounds in the air.
These predictive models are crucial for regulatory agencies to screen and prioritize chemicals for further testing and risk assessment, providing a scientifically grounded estimation of a compound's likely behavior and persistence in the environment.
| Model Type | Predicted Parameter | Significance for Environmental Fate |
| QSAR | Octanol-Water Partition Coefficient (log Kow) | Predicts hydrophobicity, bioaccumulation potential, and soil sorption. |
| QSAR | Soil Adsorption Coefficient (Koc) | Predicts mobility in soil and potential for groundwater contamination. |
| Biodegradation Models | Biodegradation Half-Life (t1/2) | Estimates persistence in soil and water environments. |
| Atmospheric Chemistry Models | Atmospheric Half-Life (vs. •OH) | Predicts persistence and long-range transport in the atmosphere. |
Future Research Directions and Applications in Chemical Science
Development of Sustainable and Green Synthesis Protocols for Heptanoic Acid, 4-Methoxyphenyl (B3050149) Ester
The chemical industry is progressively shifting towards more environmentally friendly and sustainable manufacturing processes. A key area of future research for Heptanoic acid, 4-methoxyphenyl ester lies in the development of green synthesis protocols that minimize waste, reduce energy consumption, and utilize renewable resources.
Current research in the broader field of ester synthesis points towards biocatalysis as a promising green alternative to traditional chemical methods. Enzymatic esterification, often employing lipases, offers high selectivity and operates under mild reaction conditions, thereby reducing the formation of byproducts and energy expenditure. Future studies could focus on identifying or engineering specific lipases that can efficiently catalyze the esterification of heptanoic acid with 4-methoxyphenol (B1676288).
Another avenue for green synthesis is the exploration of solvent-free reaction conditions or the use of benign solvents like ionic liquids or supercritical fluids. These approaches can significantly reduce the environmental impact associated with volatile organic compounds (VOCs) commonly used in conventional synthesis. The development of continuous flow reactors for the synthesis of this compound could also enhance efficiency and scalability while minimizing waste.
Table 1: Comparison of Potential Synthesis Methods
| Synthesis Method | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Conventional Chemical Synthesis | Well-established, high yields | Harsh conditions, use of hazardous reagents, waste generation | Optimization for milder conditions, catalyst recycling |
| Biocatalysis (Enzymatic) | High selectivity, mild conditions, environmentally friendly | Enzyme cost and stability, slower reaction rates | Screening for robust enzymes, enzyme immobilization, process optimization |
| Solvent-Free/Green Solvents | Reduced environmental impact, easier product separation | Potential for higher viscosity, mass transfer limitations | Identification of suitable green solvents, reactor design for efficient mixing |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Higher initial setup cost, potential for clogging | Catalyst development for flow systems, process automation |
Exploration of Novel Biological Interaction Mechanisms through Advanced Computational and Experimental Designs
While specific biological activities of this compound are not yet extensively documented, its structural motifs—a medium-chain fatty acid and a methoxyphenyl group—suggest potential interactions with biological systems. Esters of fatty acids are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and signaling functions.
Future research should employ a combination of advanced computational and experimental designs to unravel these potential interactions. Molecular docking and molecular dynamics simulations can predict the binding affinity of this compound to various biological targets, such as enzymes and receptors. These computational insights can then guide targeted in vitro and in vivo experimental studies.
High-throughput screening assays could be utilized to test the compound against a broad panel of biological targets to identify novel activities. Furthermore, "omics" technologies, such as transcriptomics and proteomics, can provide a comprehensive view of the cellular response to this compound, helping to elucidate its mechanism of action.
Integration of this compound as a Building Block in Complex Organic Synthesis
The structure of this compound makes it a potentially valuable building block for the synthesis of more complex organic molecules. The ester linkage can be selectively cleaved under various conditions to liberate either the heptanoic acid or the 4-methoxyphenol moiety, which can then be further functionalized.
Future research in this area could explore the use of this ester in multi-step syntheses of natural products or pharmaceutically active compounds. The 4-methoxyphenyl group can serve as a protecting group for a phenol (B47542), which can be deprotected at a later stage of the synthesis. The heptanoate (B1214049) chain can be modified through reactions at the alpha-carbon or through chain-shortening or elongation processes. The development of novel synthetic methodologies that utilize the unique reactivity of this ester will be a key focus.
Contribution to Mechanistic Organic Chemistry through Reaction Pathway Elucidation
The study of the synthesis and reactions of this compound can contribute to a deeper understanding of fundamental concepts in mechanistic organic chemistry. Elucidating the detailed reaction pathways of its formation, whether through traditional acid-catalyzed esterification or novel biocatalytic routes, can provide valuable insights into reaction kinetics, transition state theory, and the role of catalysts.
Future investigations could involve kinetic studies to determine the rate laws and activation parameters for its synthesis. Isotopic labeling experiments can be employed to trace the movement of atoms during the reaction, confirming or refuting proposed mechanisms. Computational chemistry can be used to model the reaction pathways and visualize the transition states, providing a molecular-level understanding of the process. These studies will not only advance our knowledge of the specific reactions involving this ester but also contribute to the broader field of physical organic chemistry.
Potential for Advanced Materials Science Applications (e.g., as monomers or plasticizers in polymer research)
The properties of this compound suggest its potential utility in materials science. The long alkyl chain of the heptanoate group can impart flexibility, while the aromatic 4-methoxyphenyl group can contribute to rigidity and thermal stability.
One potential application is as a plasticizer for polymers. Plasticizers are added to polymers to increase their flexibility and durability. The balance of aliphatic and aromatic character in this compound could make it a suitable candidate for this purpose, and future research could evaluate its performance in various polymer matrices.
Furthermore, if functional groups are introduced into the molecule, it could serve as a monomer for the synthesis of novel polymers. For example, the introduction of a polymerizable group on the aromatic ring or the alkyl chain could allow it to be incorporated into polyesters or other polymer backbones. The resulting materials could have unique thermal, mechanical, and optical properties, opening up possibilities for new applications in areas such as coatings, adhesives, and specialty plastics.
Table 2: Potential Material Science Applications
| Application | Desired Properties of the Ester | Research Direction |
|---|---|---|
| Plasticizer | Good compatibility with polymer, low volatility, high efficiency | Evaluation of plasticizing effect on various polymers (e.g., PVC, PLA), migration studies, thermal stability analysis |
| Monomer | Presence of polymerizable functional groups, ability to undergo polymerization | Synthesis of functionalized derivatives, polymerization studies (e.g., polycondensation, radical polymerization), characterization of resulting polymers |
Q & A
Q. What are the recommended analytical methods for characterizing Heptanoic Acid, 4-Methoxyphenyl Ester in synthetic mixtures?
Gas chromatography-mass spectrometry (GC/MS) is widely used for identification and quantification. For example, heptanoic acid methyl ester has been employed as an internal standard in GC/MS to analyze polymer hydrolysates, ensuring accurate retention time calibration and quantification of co-eluting compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between ester functional groups and methoxy substituents.
Q. How can this compound be synthesized in a laboratory setting?
A common approach involves esterification of heptanoic acid with 4-methoxyphenol under acidic catalysis (e.g., sulfuric acid) or enzymatic methods. Evidence suggests that fatty acid O-methyltransferases can catalyze ester formation in recombinant hosts, offering higher specificity and reduced byproducts compared to chemical synthesis . Purification typically involves distillation or column chromatography, with purity verified by thin-layer chromatography (TLC) or HPLC.
Q. What safety precautions are necessary when handling this compound?
Based on analogous esters (e.g., 4-methoxyphenyl isocyanate), researchers should:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizing agents . Emergency protocols include rinsing affected areas with water for 15+ minutes and consulting medical professionals .
Advanced Research Questions
Q. What enzymatic pathways enable the conversion of this compound into downstream metabolites?
Experimental designs for biodegradation studies often utilize monooxygenases or alcohol O-acetyltransferases to cleave ester bonds, yielding intermediates like 7-hydroxyheptanoate or pimelic acid . Recombinant microbial systems (e.g., E. coli expressing exogenous enzymes) are optimized for pathway validation, with kinetic assays (e.g., NADPH consumption rates) used to monitor reaction progress.
Q. How does the stability of this compound vary under different storage conditions?
Accelerated stability studies (40°C/75% relative humidity) over 6–12 months can assess degradation. For example, structurally related esters (e.g., 4-methoxyphenyl diethylcarbamate) show hydrolytic sensitivity at high pH, necessitating storage in anhydrous conditions at ≤4°C . LC-MS/MS is recommended for detecting degradation products like free heptanoic acid or 4-methoxyphenol.
Q. What computational methods support the prediction of this compound’s physicochemical properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict logP (octanol-water partition coefficient) and solubility parameters. Comparative studies with analogs (e.g., octadecyl heptanoate) reveal correlations between alkyl chain length and hydrophobicity, aiding in solvent selection for extraction .
Q. How do structural modifications to the 4-methoxyphenyl group affect biological activity?
Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., replacing methoxy with ethoxy or halogen groups) and testing in bioassays. For instance, 4-ethylphenyl carbamate analogs demonstrate altered enzyme inhibition profiles, suggesting the methoxy group’s role in substrate binding .
Methodological Notes
- Analytical Validation : Always include internal standards (e.g., heptanoic acid methyl ester) in GC/MS workflows to correct for matrix effects .
- Enzymatic Synthesis : Optimize reaction pH (6.5–7.5) and temperature (30–37°C) when using recombinant monooxygenases to maximize yield .
- Safety Protocols : Follow OSHA GHS classification guidelines for hazard communication, particularly for respiratory and dermal exposure risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
